2-Ethynyl-1,3-benzothiazole

Catalog No.
S753012
CAS No.
40176-80-5
M.F
C9H5NS
M. Wt
159.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethynyl-1,3-benzothiazole

CAS Number

40176-80-5

Product Name

2-Ethynyl-1,3-benzothiazole

IUPAC Name

2-ethynyl-1,3-benzothiazole

Molecular Formula

C9H5NS

Molecular Weight

159.21 g/mol

InChI

InChI=1S/C9H5NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h1,3-6H

InChI Key

ZLVCPVCGNOKHRF-UHFFFAOYSA-N

SMILES

C#CC1=NC2=CC=CC=C2S1

Canonical SMILES

C#CC1=NC2=CC=CC=C2S1

Potential Applications in Light-Emitting Technologies

One area of research focuses on the potential of 2-ethynyl-1,3-benzothiazole derivatives in light-emitting technologies. These molecules exhibit photoluminescent properties, meaning they can absorb light energy and then re-emit it at a different wavelength. By precisely tailoring the structure of the molecule, researchers can potentially design materials for applications such as organic light-emitting diodes (OLEDs).

Here, the ethynyl group plays a crucial role in influencing the molecule's electronic properties, which in turn affects its light emission characteristics.

Exploration in Material Synthesis

Another area of scientific exploration involves the use of 2-ethynyl-1,3-benzothiazole as a building block in the synthesis of novel materials. The presence of the ethynyl group allows for its participation in various chemical reactions, such as Sonogashira cross-coupling, which can be used to create more complex molecules with specific functionalities [].

2-Ethynyl-1,3-benzothiazole is an organic compound characterized by its unique structure, which includes a benzothiazole ring and an ethynyl functional group. With the chemical formula C₉H₅N₁S, it features a benzene ring fused to a thiazole ring, making it part of the benzothiazole family. This compound is often used as an intermediate in organic synthesis and has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science.

  • Oxidation: The ethynyl group can undergo oxidation to form ketones or aldehydes.
  • Nucleophilic Substitution: The compound can act as a nucleophile in reactions with electrophiles due to the electron-rich nature of the benzothiazole moiety.
  • Cross-Coupling Reactions: It can be involved in coupling reactions with aryl halides or other alkynes, facilitating the formation of more complex structures .

Research indicates that 2-Ethynyl-1,3-benzothiazole exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent and shows promise in inhibiting certain enzymes associated with cancer progression. Additionally, its derivatives have been explored for antimicrobial properties, making it a candidate for further drug development .

Several methods exist for synthesizing 2-Ethynyl-1,3-benzothiazole:

  • From Benzothiazole Derivatives: It can be synthesized through the reaction of benzothiazole derivatives with acetylene derivatives under appropriate conditions.
  • Via Sonogashira Coupling: This method involves the coupling of a halogenated benzothiazole with an acetylene compound in the presence of a palladium catalyst.
  • Cyclization Reactions: Certain synthetic pathways involve cyclization reactions that incorporate both the ethynyl group and the benzothiazole structure simultaneously .

2-Ethynyl-1,3-benzothiazole finds applications in various domains:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for cancer and infectious diseases.
  • Material Science: Its unique electronic properties make it suitable for use in organic electronics and photonic devices.
  • Agriculture: Compounds derived from 2-Ethynyl-1,3-benzothiazole are being investigated for their fungicidal properties .

Interaction studies involving 2-Ethynyl-1,3-benzothiazole have revealed its ability to interact with various biological targets. Research has shown that it can inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation. Additionally, studies have indicated that its derivatives can bind effectively to bacterial membranes, enhancing their antimicrobial efficacy .

Several compounds share structural similarities with 2-Ethynyl-1,3-benzothiazole. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
1,3-BenzothiazoleBenzothiazoleAntimicrobial, anticancerBasic structure without ethynyl group
2-AminobenzothiazoleBenzothiazole derivativeAntimicrobialContains amino group; different reactivity
2-Cyanomethyl-1,3-benzothiazoleBenzothiazole derivativeAnticancerContains cyano group; different activity
2-Bromo-1,3-benzothiazoleHalogenated benzothiazolePotentially reactive intermediateHalogen substituent increases reactivity

The presence of the ethynyl group in 2-Ethynyl-1,3-benzothiazole distinguishes it from these similar compounds by enhancing its reactivity and potential biological activity.

XLogP3

2.9

Dates

Modify: 2023-08-15

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